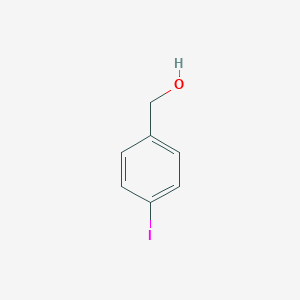

4-Iodobenzyl alcohol

Beschreibung

Historical Context and Evolution of Research on Substituted Benzyl (B1604629) Alcohol Derivatives

The study of benzyl alcohol and its derivatives has a rich history, evolving from its initial use as a simple solvent to its application in complex synthetic and materials science challenges. wikipedia.org Benzyl alcohol itself is a naturally occurring aromatic alcohol found in many plants, fruits, and essential oils like jasmine and ylang-ylang. wikipedia.org Industrially, it is produced from toluene (B28343) and serves as a solvent for inks, paints, and lacquers, and as a precursor to a variety of esters used in the fragrance industry. wikipedia.org

Research into substituted benzyl alcohols has been driven by the need to fine-tune the chemical and physical properties of the parent molecule for specific applications. For instance, the modification of the benzyl alcohol structure is a key area of investigation for creating more selective and effective cleaning agents for historical oil paintings, where subtle chemical changes can differentiate between the original paint and later conservation materials. rijksmuseum.nl In synthetic organic chemistry, the development of methods to create chiral benzyl alcohol derivatives is a major focus. nih.gov The stereochemical configuration of these molecules is critical for their biological activity, leading to extensive research in asymmetric synthesis to produce specific enantiomers or diastereomers for use in pharmaceuticals. nih.gov The evolution of synthetic techniques, such as palladium-catalyzed asymmetric benzylic substitution, highlights the ongoing effort to achieve precise control over the structure of these derivatives. nih.gov

Significance of 4-Iodobenzyl Alcohol as a Strategic Chemical Building Block in Organic Synthesis

This compound serves as a highly valuable and strategic building block in the field of organic synthesis. shlzpharma.com Its structure, featuring a primary alcohol and an iodo-substituted aromatic ring, provides two reactive sites for a variety of chemical transformations. The presence of the iodine atom is particularly significant as it allows for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The hydroxyl group (-CH₂OH) can be readily oxidized to form 4-iodobenzaldehyde (B108471) or 4-iodobenzoic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. ncert.nic.in The carbon-iodine bond is also susceptible to a variety of transformations, including metal-halogen exchange and coupling reactions, making it a versatile handle for introducing new functional groups or for linking the benzyl moiety to other molecular fragments.

A common synthesis route to this compound involves the iodination of benzyl alcohol in the presence of glacial acetic acid, iodine, concentrated sulfuric acid, and sodium iodate. prepchem.com

The utility of this compound as a synthetic intermediate is demonstrated by its use in the preparation of various other chemical compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn These include:

S-(4-Iodobenzyl) thioacetate (B1230152) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

S-(4-iodobenzyl) thiobenzoate sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

Fatty acid 4-iodobenzyl esters (FAIBEs) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

(4-trimethylsilylethynylphenyl)methanol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

These examples underscore the role of this compound as a pivotal precursor molecule in the synthesis of more complex and functionally diverse chemical structures.

Contemporary Research Landscape and Emerging Trends in this compound Chemistry

The contemporary research landscape for this compound and its analogues is characterized by its application in creating novel materials and as a key intermediate in the synthesis of pharmaceutically relevant compounds. shlzpharma.com Its utility as a building block is frequently harnessed in medicinal chemistry to construct complex molecular architectures for drug discovery programs. shlzpharma.com

An emerging trend in the broader field of benzyl alcohol chemistry is the development of novel catalytic methods for their transformation. For example, research into the direct borylation of arylmethanols through palladium-catalyzed sp³ C–O bond activation represents a modern, atom-economical approach to producing benzylboronates. rsc.org While this specific research focused on other benzyl alcohol analogues, the principles are applicable to the broader class of compounds, including this compound, pointing towards more efficient and environmentally benign synthetic routes.

Furthermore, substituted benzyl alcohols are being investigated for advanced applications, such as in the development of photosensitive materials and as probes for labeling proteins and DNA, as seen with the related compound 4-aminobenzyl alcohol. google.com The unique electronic and steric properties conferred by the iodine substituent in this compound make it a candidate for exploration in these and other cutting-edge areas of chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4-iodophenyl)methanol | nih.govfishersci.com |

| Synonyms | p-Iodobenzyl alcohol, Benzenemethanol, 4-iodo- | prepchem.comnih.govfishersci.com |

| CAS Number | 18282-51-4 | chemicalbook.comsigmaaldrich.cnnih.govfishersci.comscbt.com |

| Molecular Formula | C₇H₇IO | sigmaaldrich.cnnih.govfishersci.comscbt.com |

| Molecular Weight | 234.03 g/mol | sigmaaldrich.cnnih.govscbt.com |

| Appearance | White to almost white powder or crystals | tcichemicals.comtcichemicals.com |

| Melting Point | 72-75 °C | chemicalbook.comsigmaaldrich.comfishersci.com |

| Boiling Point | 136°C / 5mmHg | chemicalbook.com |

| InChI Key | CNQRHSZYVFYOIE-UHFFFAOYSA-N | nih.govfishersci.com |

| SMILES | OCc1ccc(I)cc1 | sigmaaldrich.comfishersci.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRHSZYVFYOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171339 | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18282-51-4 | |

| Record name | 4-Iodobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Iodobenzyl Alcohol

Oxidation Reactions of the Benzylic Alcohol Moiety

The primary alcohol group in 4-iodobenzyl alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the choice of oxidant.

Selective Oxidation to 4-Iodobenzaldehyde (B108471)

The selective oxidation of this compound to 4-iodobenzaldehyde is a crucial transformation, as the resulting aldehyde is a valuable intermediate in the synthesis of various organic compounds. sigmaaldrich.cn Achieving high selectivity is paramount to prevent over-oxidation to the carboxylic acid. A variety of methods have been developed to facilitate this conversion.

For instance, palladium-based catalysts have demonstrated high efficiency in the selective aerobic oxidation of benzylic alcohols. nih.gov One study utilized a pseudohomogeneous catalyst composed of palladium nanoparticles stabilized on terpyridine-functionalized carbon quantum dots (CQDs-Tpy/Pd NPs). This system achieved high conversion and selectivity to the aldehyde without the need for additives. nih.gov Another approach involves the use of cobalt single atoms supported on nitrogen-doped carbon (Co1/NC), which has shown excellent performance in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde with high conversion and selectivity. rsc.org

Photochemical methods offer a green and efficient alternative for this transformation. organic-chemistry.org Eosin Y, as a metal-free photocatalyst, can effectively catalyze the aerobic oxidation of benzyl alcohols to aldehydes under mild conditions using visible light and molecular oxygen as the oxidant. organic-chemistry.org This method exhibits good functional group tolerance and chemoselectivity. organic-chemistry.org

Below is a table summarizing various methods for the selective oxidation of benzylic alcohols, which are applicable to this compound.

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) |

| CQDs-Tpy/Pd NPs nih.gov | Air | EtOH:H₂O | 90 | up to 89 | >99 |

| Co₁/NC rsc.org | O₂ | Not specified | Not specified | 95.2 | ~99.9 |

| Eosin Y organic-chemistry.org | O₂ | Not specified | Room Temp. | 68-93 | High |

| Bromodimethylsulfonium bromide researchgate.net | O₂ (Visible light) | Not specified | Not specified | High | High |

This table presents data for the oxidation of benzyl alcohol and its derivatives, which serves as a model for the oxidation of this compound.

Oxidation to 4-Iodobenzoic Acid

Further oxidation of the benzylic alcohol or the intermediate aldehyde leads to the formation of 4-iodobenzoic acid. This transformation is often achieved using stronger oxidizing agents or more forcing reaction conditions.

Metal complexes of iridium and palladium are effective catalysts for the oxidation of primary alcohols to carboxylic acids. Iridium-catalyzed aerobic oxidation of benzyl alcohol can proceed via a redox cascade mechanism. researchgate.net Half-sandwich iridium complexes have also been shown to catalyze the dehydrogenation of primary alcohols to the corresponding carboxylic acids under mild conditions. researchgate.net

Palladium nanoparticles have also been employed for the aerobic oxidation of benzylic alcohols. nih.govmdpi.com The mechanism of palladium-catalyzed oxidation often involves β-hydride elimination as the rate-determining step. nih.gov The catalytic activity can be influenced by the nature of the support and the size of the palladium nanoparticles. mdpi.comnih.gov

| Catalyst | Oxidant | Key Features |

| Iridium complexes researchgate.netresearchgate.net | Air/O₂ | Can operate under mild conditions; mechanism can involve a redox cascade. |

| Palladium nanoparticles nih.govnih.govmdpi.com | Air/O₂ | Activity is dependent on nanoparticle size and support; β-hydride elimination is often the rate-determining step. |

This table summarizes general features of metal-catalyzed oxidation of benzylic alcohols.

Hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are widely used for the oxidation of alcohols due to their high chemoselectivity and mild reaction conditions. researchgate.netrsc.org While often used for the selective oxidation to aldehydes, under certain conditions, they can facilitate the oxidation to carboxylic acids. youtube.com The mechanism of IBX oxidation is proposed to involve an initial single-electron transfer (SET) from the substrate to IBX. baranlab.org Catalytic systems using hypervalent iodine compounds, with a co-oxidant like Oxone, have also been developed. nsf.govorganic-chemistry.org

The application of ultrasound has been shown to enhance the efficiency of chemical transformations, including the oxidation of alcohols. nih.gov Ultrasonic irradiation can generate highly reactive hydroxyl radicals from water, which can then participate in the oxidation of organic substrates like benzyl alcohol. digitellinc.com Studies have shown that ultrasound can assist in the selective oxidation of benzyl alcohol to benzaldehyde using catalysts like manganese ferrite nanoparticles. nih.gov While direct studies on the ultrasonic-assisted oxidation of this compound to the carboxylic acid are not prevalent, the technology shows promise for intensifying oxidation reactions. nih.gov

Photooxidative methods provide an environmentally friendly route for alcohol oxidation. organic-chemistry.org The use of photocatalysts under visible light irradiation can selectively oxidize benzylic alcohols. researchgate.net While many photocatalytic systems are designed for selective oxidation to the aldehyde, the reaction conditions can potentially be tuned to favor the formation of the carboxylic acid. Mechanistic studies suggest that these reactions can proceed through a photocatalytic hydrogen atom transfer process. organic-chemistry.org

Mechanistic Investigations of Oxidation Pathways

The oxidation of this compound to 4-iodobenzaldehyde is a fundamental transformation in organic synthesis. The mechanism of this conversion is highly dependent on the oxidant and catalytic system employed. A common and well-studied pathway involves the use of nitroxyl radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as catalysts.

In TEMPO-mediated oxidations, the actual oxidizing agent is the TEMPO-oxoammonium ion, which is generated in situ from the TEMPO radical by a stoichiometric co-oxidant. windows.net The catalytic cycle begins with the oxidation of TEMPO to this highly reactive oxoammonium salt. windows.net The alcohol then reacts with the oxoammonium ion. Under basic conditions, the reaction is believed to proceed through a compact five-membered transition state, which is generally faster and more selective for primary alcohols. windows.net Under acidic conditions, a linear transition state is favored. windows.net Following the transfer of a hydride from the alcohol's α-carbon to the oxoammonium ion, the corresponding aldehyde is formed, and the catalyst is reduced to a hydroxylamine. windows.net This hydroxylamine is then re-oxidized by the stoichiometric oxidant back to the TEMPO radical, completing the catalytic cycle. windows.net

Various metal complexes can be used in conjunction with TEMPO to facilitate the regeneration of the active oxoammonium species using aerobic oxygen as the terminal oxidant. For instance, Cu(I)/TEMPO systems are effective for the aerobic oxidation of a range of substituted benzyl alcohols. rsc.org Density functional theory (DFT) calculations on Cu(II)–TEMPO catalyzed aerobic oxidation suggest a cycle involving catalyst activation, substrate oxidation, and catalyst regeneration, with water often playing a crucial role in proton transfer steps. rsc.org Similarly, metal-organic frameworks (MOFs) with redox-active nodes, such as MIL-101(Fe), can enhance the catalytic activity of TEMPO derivatives by accelerating the regeneration of the active catalyst from its reduced state. nih.gov

Photocatalytic systems have also been developed for the selective oxidation of benzyl alcohols. For example, Ag/Pd/m-BiVO4 nanocomposites can effectively oxidize benzyl alcohol to benzaldehyde under visible light. mdpi.com Mechanistic studies suggest the reaction is driven by the synergistic action of photogenerated holes (h+), electrons (e−), and reactive oxygen species like hydroxyl (•OH) and superoxide (•O2−) radicals. mdpi.com

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key functional group that enables a wide array of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, compared to aryl bromides or chlorides, makes it an excellent substrate for these processes. wikipedia.org

Palladium catalysis is a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govnih.govresearchgate.net this compound, with its reactive C-I bond and a benzylic alcohol moiety, is a versatile building block in these reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.govnih.gov The reaction of this compound with various arylboronic acids provides a direct route to 4-arylbenzyl alcohols, which are precursors to valuable diarylmethane structures.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. nih.gov

Transmetalation: A base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.gov

The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., XPhos), are often employed to enhance the rates of both oxidative addition and reductive elimination, allowing reactions to proceed under mild conditions. nih.govnih.govcommonorganicchemistry.com

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Yield | Ref |

| Arylboronic acid | Pd(PPh3)4 | K3PO4 | DMF | 4-Arylbenzyl alcohol | 53% | commonorganicchemistry.com |

| Boronic ester | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | Corresponding biaryl | 53% | commonorganicchemistry.com |

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce substituted alkynes. wikipedia.orglibretexts.org This reaction is exceptionally useful for creating C(sp²)-C(sp) bonds and is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgyoutube.com this compound is an ideal substrate for this transformation, readily coupling with various terminal alkynes.

The catalytic cycle involves both palladium and copper. The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide species, which is more nucleophilic than the terminal alkyne itself. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. Subsequent reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed, which are particularly useful for substrates sensitive to copper salts. organic-chemistry.org

A key application of this reaction is the synthesis of (4-trimethylsilylethynylphenyl)methanol from this compound and trimethylsilylacetylene. sigmaaldrich.com

| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product | Ref |

| Terminal Alkyne | Pd(0) / Cu(I) | Amine (e.g., Triethylamine) | Anhydrous, Anaerobic | 4-(Alkynyl)benzyl alcohol | organic-chemistry.org |

| Phenylacetylene | Pd(PPh3)4Cl2 / CuI | Triethylamine | N/A | 4-(Phenylethynyl)benzyl alcohol | youtube.com |

| Trimethylsilylacetylene | N/A | N/A | N/A | (4-trimethylsilylethynylphenyl)methanol | sigmaaldrich.com |

Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the carbon-iodine bond of aryl iodides, a process known as carbonylation. When this reaction is performed in the presence of nucleophiles like alcohols or amines, it leads to the formation of esters and amides, respectively. nih.govnih.gov

The reaction of this compound under these conditions would first involve oxidative addition of the C-I bond to a Pd(0) center. This is followed by the insertion of a CO molecule into the aryl-palladium bond to form a palladated acyl complex. Finally, nucleophilic attack by an alcohol or amine on the acyl complex, followed by reductive elimination, yields the corresponding ester or amide product and regenerates the Pd(0) catalyst. Studies on similar iodo-functionalized compounds show these reactions can proceed smoothly at mild temperatures and pressures, giving good to excellent yields of the carbonylated products. nih.gov

| Nucleophile | Catalyst | Base | Conditions | Product Type | Yield | Ref |

| Methanol | Pd(OAc)2 | Bu3N | CO (1 atm), rt | Methyl 4-(hydroxymethyl)benzoate | 65-91% (Analogous System) | nih.gov |

| Amine | Pd(OAc)2 | Bu3N | CO (1 atm), rt | 4-(hydroxymethyl)-N-alkyl/arylbenzamide | 65-91% (Analogous System) | nih.gov |

Beyond palladium, other transition metals like nickel and copper are also effective for catalyzing cross-coupling reactions involving aryl halides. princeton.eduthermofisher.com

Nickel-Catalyzed Couplings: Nickel catalysts are often used for cross-coupling reactions of less reactive electrophiles, but they are also highly effective for aryl iodides. nii.ac.jpresearchgate.net Nickel-catalyzed Sonogashira-type couplings have been developed, which can couple non-activated alkyl halides with alkynes, showcasing the versatility of alternative metal catalysts. wikipedia.org

Copper-Catalyzed Couplings: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming carbon-heteroatom bonds. For example, the CuI-catalyzed coupling of 4-iodopyrazoles with various alcohols has been reported to form C-O bonds, a transformation that serves as a model for potential reactions with this compound itself, either at the C-I bond or involving the alcohol moiety. mdpi.com

These alternative metal-catalyzed reactions expand the synthetic toolbox, sometimes offering different reactivity, selectivity, or tolerance to functional groups compared to their palladium counterparts. researchgate.netprinceton.edu

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, which function as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide bond, compared to corresponding bromides or chlorides, makes it an excellent substrate for these transformations. libretexts.org The presence of the benzylic alcohol introduces a consideration for functional group compatibility, which is generally high in these reactions.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a base to form a new C-C bond. organic-chemistry.orglibretexts.org It is widely used to synthesize biaryl compounds. The reaction generally proceeds under conditions mild enough to leave the alcohol group intact. organic-chemistry.org

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is tolerant of numerous functional groups, including alcohols.

Sonogashira Coupling: To form arylalkynes, this compound can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for constructing rigid, linear structural motifs in larger molecules and can be run under mild conditions that preserve the alcohol. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed reaction couples the aryl iodide with primary or secondary amines. wikipedia.orgacsgcipr.org This method has largely replaced harsher techniques, such as the Ullmann condensation, due to its milder conditions and broader substrate scope, which is compatible with the hydroxyl group of this compound. wikipedia.org

Ullmann Condensation: A classical, copper-catalyzed method for forming C-O, C-N, and C-S bonds. wikipedia.org While it often requires high temperatures, modern protocols using ligands like N,N-dimethylglycine allow the coupling of aryl iodides with aliphatic alcohols to proceed under milder conditions, which would be relevant for derivatizing the iodo-position while the benzylic alcohol remains or is protected. organic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C (Aryl-Aryl) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Heck-Mizoroki Reaction | Alkene | C-C (Aryl-Vinyl) | Pd(0) complexes (e.g., Pd(OAc)₂) | Forms substituted alkenes, generally with trans selectivity. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(0) complex and Cu(I) co-catalyst | Mild, effective for creating linear structures. wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) complexes with specialized phosphine ligands | Broad scope for amines, high functional group compatibility. wikipedia.org |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Copper (Cu) catalysts | Traditionally harsh, but modern methods allow milder conditions. wikipedia.orgorganic-chemistry.org |

Zincate-Mediated Remote Functionalization via Metallotropy

A significant challenge in the functionalization of aromatic compounds is achieving chemoselectivity, especially in the presence of sensitive functional groups like alcohols. Traditional organometallic reagents (e.g., organolithiums or Grignard reagents) are often incompatible with such groups, necessitating protection-deprotection steps.

Recent advancements have demonstrated that dianion-type zincate reagents, such as dilithium tetra-tert-butylzincate (tBu₄ZnLi₂), can overcome this limitation. nih.gov This reagent facilitates a highly chemoselective halogen-zinc exchange reaction on functionalized aromatic halides. nih.gov For a substrate like this compound, this method allows for the direct transformation of the C-I bond into a C-Zn bond without affecting the unprotected hydroxyl group. nih.gov

The resulting functionalized aromatic zincate is a versatile intermediate that can participate in subsequent C-C bond-forming reactions. nih.gov For example, it can be trapped with electrophiles like allyl bromide or undergo copper- and palladium-catalyzed cross-coupling reactions with high efficiency and selectivity. nih.gov This protecting-group-free approach represents a significant step forward in streamlining synthetic routes involving polyfunctional molecules like this compound.

Reactions of the Hydroxyl Functional Group

The primary alcohol moiety of this compound is amenable to a range of classical transformations, including esterification, etherification, and elimination.

Elimination Reactions and Dehydration Mechanisms

The benzylic nature of the alcohol in this compound makes it susceptible to acid-catalyzed dehydration to form an alkene. The elimination of water from an alcohol is a common synthetic transformation, typically achieved by heating in the presence of a strong, non-nucleophilic acid such as sulfuric acid or phosphoric acid. rsc.org

The mechanism for the dehydration of a primary benzylic alcohol like this compound generally proceeds through an E1 pathway. The reaction involves three key steps:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Loss of the water molecule to generate a resonance-stabilized benzylic carbocation. The stability of this intermediate is a key reason for the facility of the reaction.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond.

Due to the structure of this compound, this elimination would lead to the formation of 4-iodostyrene. The conditions, particularly temperature, can be modulated to favor elimination over competing substitution reactions.

Cascade and Tandem Reaction Sequences Employing this compound

The dual functionality of this compound makes it an ideal candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. Such sequences are highly efficient as they reduce the number of purification steps, save reagents, and minimize waste.

A potential tandem process could involve a Heck reaction at the iodo-position followed by an isomerization of the resulting allylic alcohol. nih.gov For example, the arylation of cinnamyl alcohol with iodobenzene can lead to a tandem arylation/isomerization process. nih.gov A similar strategy could be envisioned for this compound, where it first acts as the aryl halide in a coupling reaction, and the alcohol moiety is either a passive spectator or participates in a subsequent planned transformation.

Furthermore, modular cascade reactions have been developed for aryl iodides that involve an initial C-H functionalization or borylation, followed by a series of programmed bond formations. nih.gov An aryl iodide can undergo ipso-borylation, and the resulting carbon-boron bond can serve as a linchpin for subsequent C-C, C-N, or C-O bond formations. nih.gov The presence of the hydroxymethyl group in this compound offers a handle for further diversification either before or after such a cascade, highlighting its utility in complex molecule synthesis.

Advanced Applications of 4 Iodobenzyl Alcohol in Chemical Sciences

Role as a Key Intermediate in Pharmaceutical and Medicinal Chemistry Research

The molecular architecture of 4-iodobenzyl alcohol makes it a significant building block in the design and synthesis of complex organic molecules for pharmaceutical applications. shlzpharma.com Its dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in constructing diverse molecular scaffolds during the drug discovery process. shlzpharma.comlongshinebiotech.com

This compound serves as a crucial starting material or intermediate in the synthesis of novel pharmaceutical compounds. shlzpharma.com The aryl iodide moiety is particularly valuable as it readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are foundational in modern medicinal chemistry for assembling the complex cores of Active Pharmaceutical Ingredients (APIs). The benzyl (B1604629) alcohol group provides a handle for introducing other functionalities through esterification, etherification, or oxidation. This versatility allows chemists to systematically modify structures to optimize their biological activity, selectivity, and pharmacokinetic properties, making this compound a key component in the synthesis of new lead compounds.

Table 1: Synthetic Utility of this compound in API Development

| Structural Feature | Type of Reaction | Potential Resulting Scaffold |

|---|---|---|

| Aryl Iodide | Suzuki Coupling | Bi-aryl structures |

| Sonogashira Coupling | Aryl-alkyne frameworks | |

| Heck Coupling | Stilbene and cinnamate derivatives | |

| Buchwald-Hartwig Amination | Diaryl amine structures | |

| Benzyl Alcohol | Esterification / Etherification | Introduction of side chains, linkers |

Beyond its direct use in API synthesis, this compound is employed to create more complex, specialized intermediates that are subsequently used in drug discovery programs. sigmaaldrich.com These intermediates incorporate the 4-iodobenzyl moiety as a stable, functionalizable fragment. For example, it is used in the preparation of S-(4-Iodobenzyl) thioacetate (B1230152) and S-(4-iodobenzyl) thiobenzoate. sigmaaldrich.comsigmaaldrich.com These thio-derivatives introduce a sulfur-containing linker attached to the iodinated phenyl ring, a common strategy for developing enzyme inhibitors or receptor modulators where specific interactions with cysteine residues or other biological targets are desired.

Table 2: Examples of Specialized Intermediates from this compound

| Intermediate Name | CAS Number | Molecular Formula | Application Area |

|---|---|---|---|

| S-(4-Iodobenzyl) thioacetate | 135314-14-6 | C₉H₉IOS | Building block for sulfur-containing bioactive molecules |

Contributions to Materials Science and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science and polymer chemistry, where it can be incorporated into macromolecules to impart specific properties. Research has shown its utility as a precursor in the synthesis of functional polymers. sigmaaldrich.com

One notable application is its use in the synthesis of a novel triblock copolymer containing a diacetylene group. sigmaaldrich.com In this context, this compound can be modified and used as an initiator or monomer to introduce the iodophenyl group into the polymer backbone. The presence of the iodine atom offers a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups. Furthermore, this compound has been used in the construction of Ferrocenyl Oligo (phenylene-vinylene) Thiols, which are of interest for creating self-assembled monolayers on surfaces, a key technology in molecular electronics and sensor development. sigmaaldrich.com

Derivatization Strategies for Analytical and Spectroscopic Enhancement

In analytical chemistry, derivatization is a key strategy to modify an analyte to make it more suitable for a specific analytical technique, such as chromatography or mass spectrometry. youtube.com This process can enhance volatility, improve chromatographic separation, and increase detection sensitivity. youtube.comnih.gov

This compound is used as a derivatizing agent for the analysis of fatty acids by mass spectrometry. sigmaaldrich.com Fatty acids are converted into their corresponding Fatty Acid 4-Iodobenzyl Esters (FAIBEs) through esterification of the carboxylic acid group with the hydroxyl group of this compound. sigmaaldrich.com

This derivatization offers several advantages for mass spectrometric analysis. The introduction of the benzyl group increases the molecular weight and can improve ionization efficiency in certain mass spectrometry techniques. youtube.com Crucially, the iodine atom provides a unique isotopic signature and the iodobenzyl group can act as a fixed charge carrier or a site for specific fragmentation upon collision-induced dissociation (CID). This directed fragmentation can be highly informative for the structural elucidation of fatty acids, particularly for distinguishing between isomers, such as those with double bonds at different positions. sigmaaldrich.com This approach is highlighted in research focused on the rapid differentiation of isomeric lipids through photodissociation mass spectrometry of their derivatives. sigmaaldrich.com

Table 3: Rationale for FAIBE Derivatization in Mass Spectrometry

| Benefit | Mechanism |

|---|---|

| Enhanced Sensitivity | Improves ionization efficiency of the fatty acid molecule. |

| Structural Elucidation | The iodobenzyl group directs fragmentation patterns, helping to locate double bonds and other features. |

| Isomer Differentiation | Provides a method to distinguish between structurally similar fatty acid isomers that are otherwise difficult to identify. |

Utility in Agrochemical and Fine Chemical Synthesis

The same chemical reactivity that makes this compound valuable in pharmaceuticals also applies to the synthesis of agrochemicals (such as herbicides, pesticides, and fungicides) and other fine chemicals. The aryl iodide group is a versatile handle for building molecular complexity through cross-coupling reactions, which are fundamental to the synthesis of many modern agrochemicals. The benzyl alcohol moiety allows for the introduction of ether or ester linkages, which are common structural motifs in biologically active compounds. While specific large-scale agrochemical products based on this intermediate are not widely documented in public literature, its role as a versatile building block for substituted aromatic compounds makes it a valuable tool for research and development in the agrochemical and fine chemical industries.

Conclusion and Future Perspectives in 4 Iodobenzyl Alcohol Research

Synthesis of Key Research Advancements and Contributions

4-Iodobenzyl alcohol has established itself as a valuable intermediate in organic synthesis, primarily owing to its dual functionality: a reactive benzylic alcohol and a carbon-iodine bond amenable to a wide array of cross-coupling reactions. This unique combination has propelled its use in the synthesis of a variety of important molecules.

One of the most significant contributions of this compound is its role as a precursor in the synthesis of complex organic molecules, including those with potential biological activity. shlzpharma.com It serves as a crucial building block in the production of various medicinal and pharmaceutical compounds. shlzpharma.com For instance, it has been utilized in the preparation of S-(4-Iodobenzyl) thioacetate (B1230152) and S-(4-iodobenzyl) thiobenzoate, which are useful intermediates in their own right. Furthermore, it is employed in the synthesis of fatty acid 4-iodobenzyl esters (FAIBEs).

In the realm of materials science, this compound has been instrumental in the development of novel polymers. Its application in the synthesis of a triblock copolymer containing a diacetylene group has been documented, showcasing its utility in creating advanced materials with specific functionalities. sigmaaldrich.com Additionally, it has been used in the preparation of ferrocenyl oligo(phenylene-vinylene) thiols, which are of interest for the construction of self-assembled monolayers. sigmaaldrich.com

The reactivity of the carbon-iodine bond in this compound makes it a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This has allowed for the straightforward introduction of the 4-(hydroxymethyl)phenyl moiety into a diverse range of molecular scaffolds.

Prospective Avenues and Potential Breakthroughs in this compound Chemistry

The future of this compound research is bright, with several promising avenues for exploration that could lead to significant breakthroughs.

Medicinal Chemistry and Drug Discovery: The 4-iodobenzyl moiety is a structural feature in a number of compounds with interesting biological activities. Future research could focus on the systematic incorporation of this compound into novel molecular scaffolds to develop new therapeutic agents. Its use in the synthesis of anti-cancer and anti-inflammatory drugs is an area of particular interest. shlzpharma.comnih.govnih.govresearchgate.net The development of new survivin inhibitors, for example, has utilized substituted benzyl (B1604629) alcohols in their synthesis. researchgate.net

Functional Materials and Organic Electronics: The aromatic and iodinated nature of this compound makes it an attractive candidate for the synthesis of new materials for organic electronics. researchgate.netorganic-electronics-hd.dewikipedia.org Future work could involve its incorporation into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The development of novel functional polymers through reactions like the Kabachnik–Fields reaction could also benefit from the unique reactivity of this compound. mdpi.com

Radiolabeling and Imaging: The presence of an iodine atom opens up the possibility of using this compound and its derivatives in radiolabeling applications. nih.gov The synthesis of isotopically labeled compounds, for example with iodine-125, could lead to the development of new radiotracers for medical imaging techniques such as single-photon emission computed tomography (SPECT).

Catalysis and Synthesis Methodology: There is ongoing interest in developing more efficient and selective catalytic systems for the transformation of benzyl alcohols. frontiersin.orgmdpi.com Future research could focus on developing novel catalysts that can selectively functionalize either the alcohol or the iodide of this compound with high precision. Furthermore, the development of new multicomponent reactions involving this building block could provide rapid access to complex and diverse molecular libraries.

Q & A

Q. What are the standard synthetic routes for 4-iodobenzyl alcohol, and how can reaction conditions be optimized for improved yields?

this compound is typically synthesized via mesylation of benzyl alcohol derivatives followed by nucleophilic substitution. For example, 4-iodobenzyl mesylate can be prepared by reacting this compound with methanesulfonyl chloride in dichloromethane at -10°C, followed by alkylation with but-3-ene-1-ol in THF under reflux (60°C) to yield ether derivatives with 85% efficiency . Optimization strategies include:

- Controlling stoichiometry (e.g., 1.1 equiv mesyl chloride) to minimize side reactions.

- Using anhydrous solvents (THF, CH₂Cl₂) and inert atmospheres to prevent hydrolysis.

- Temperature modulation during mesylation (-10°C) to enhance selectivity .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization data includes:

- ¹H NMR (CDCl₃): δ 7.67 (d, J = 8.2 Hz, 2H), 7.09 (d, J = 8.1 Hz, 2H), 4.62 (s, 2H) for the benzyl CH₂ and aromatic protons .

- ¹³C NMR : δ 140.52 (C-I), 137.69 (aromatic carbons), 64.74 (CH₂-OH) .

- IR : Strong O-H stretch at ~3386 cm⁻¹ and C-I vibration at ~558 cm⁻¹ .

- HRMS : m/z 289.0089 ([M+H]⁺) confirms molecular formula C₇H₇IO .

Q. What safety protocols are critical when handling this compound?

- Hazard Codes : H315 (skin irritation), H319 (eye irritation) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. In case of exposure, rinse with water (S26) and seek medical advice .

- Storage : Keep in a cool, dark place (<15°C) to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in Pd/Cu-catalyzed Suzuki coupling-oxidation cascades?

In bimetallic Pd(II)/Cu(II)@TADP–COF catalysts, this compound undergoes Suzuki coupling with phenylboronic acid (60°C, N₂) to form [1,1′-biphenyl]-4-methanol, which is subsequently oxidized to 4-biphenylcarboxaldehyde under O₂ (80°C, Cu catalysis). Key factors:

- Catalyst Design : Isolated Pd and Cu sites prevent interference between coupling and oxidation steps .

- Reaction Optimization : Use 1.5 equiv phenylboronic acid, TEMPO (0.25 equiv) as a radical trap, and H₂O as a solvent for phase separation .

- Yield : 94% for coupling and 97% for oxidation, confirmed by GC analysis .

Q. What mechanistic insights explain the CeCl₃-photocatalyzed oxidation of this compound to aldehydes?

Under blue LED light, CeCl₃·7H₂O (10 mol%) generates Ce(IV) species that abstract a hydrogen atom from the benzylic C-H bond, forming a radical intermediate. This reacts with O₂ to yield 4-iodobenzaldehyde. Critical parameters:

Q. How do solvent and temperature conditions influence halogenation outcomes in Appel reactions with this compound?

In flow chemistry using monolithic triphenylphosphine reagents:

- Dichloromethane promotes bromide formation, but prolonged storage or heating (>40°C) leads to chloride impurities via solvent exchange .

- Mitigation : Use fresh monoliths, avoid elevated temperatures, and limit dichloromethane exposure to <9 days .

- Conversion : 64.5% to bromide vs. 29.7% to chloride under suboptimal conditions .

Q. How can competing pathways in Sonogashira/SN₂ reactions of 4-iodobenzyl mesylates be controlled?

- Alkyne Intermediates : Catalytic hydrogenation (Pd/C, H₂) reduces triple bonds to single bonds, avoiding over-reduction .

- Byproduct Prevention : Use NaH (1.5 equiv) as a base in THF to ensure complete deprotonation of nucleophiles (e.g., but-3-ene-1-ol) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) separates products from unreacted mesylates .

Q. What analytical strategies resolve discrepancies in reported melting points or spectral data?

- Melting Point Variability : Compare recrystallization solvents (e.g., methanol vs. EtOAc) and purity (>99% GC) .

- Spectral Data Conflicts : Cross-validate using HRMS for molecular ions and DEPT NMR for carbon assignments .

- Contamination Checks : Test for residual solvents (e.g., THF in ¹H NMR) or halide impurities via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.